Methyl 2-(4-bromophenyl)quinoline-4-carboxylate
Description
Methyl 2-(4-bromophenyl)quinoline-4-carboxylate is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Properties
IUPAC Name |
methyl 2-(4-bromophenyl)quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c1-21-17(20)14-10-16(11-6-8-12(18)9-7-11)19-15-5-3-2-4-13(14)15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQFSFUSXWWPTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves the reaction of 4-bromoaniline with methyl 2-chloroquinoline-4-carboxylate under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Methyl 2-(phenyl)quinoline-4-carboxylate.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of methyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves the Pfitzinger reaction, where isatin is reacted with 4-bromoacetophenone under basic conditions to form the quinoline derivative. The resulting compound can be further modified to enhance its biological activity. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the structure of synthesized compounds .
Anticancer Properties
This compound exhibits promising anticancer properties. Recent studies indicate that quinoline derivatives can inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is pivotal in many cancers. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest at the G1 phase, thereby inhibiting tumor growth .
Table 1: Cytotoxicity of Quinoline Derivatives Against MCF-7 Cells
| Compound | IC50 (μM) |
|---|---|
| This compound | 1.87 |
| Lapatinib (reference drug) | 0.17 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential of these compounds as effective anticancer agents .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Studies have demonstrated that quinoline derivatives can act as DNA gyrase inhibitors, impacting bacterial DNA replication. This makes them valuable in the development of new antibiotics against resistant strains of bacteria .
Table 2: Minimum Inhibitory Concentration (MIC) of Quinoline Derivatives
| Compound | MIC (μM) against Staphylococcus aureus |
|---|---|
| This compound | 49.04 |
| Compound 6b (comparison) | 38.64 |
These findings suggest that this compound could serve as a lead compound for further development into antimicrobial agents .
Case Study 1: Anticancer Efficacy
A study focused on the synthesis of quinoline-acrylamide hybrids demonstrated that this compound derivatives showed enhanced cytotoxicity due to their ability to induce apoptosis through caspase-dependent pathways. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming that these compounds effectively disrupt cancer cell proliferation .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of various quinoline derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated significant antibacterial activity, highlighting the compound's potential as a therapeutic agent in treating infectious diseases .
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromophenyl)quinoline-4-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, quinoline derivatives often act by inhibiting enzymes or interfering with DNA replication and repair processes. The bromophenyl group may enhance the compound’s binding affinity to its targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate
- Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate
- Methyl 2-(4-methylphenyl)quinoline-4-carboxylate
Uniqueness
Methyl 2-(4-bromophenyl)quinoline-4-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interactions with biological targets. Additionally, the bromine atom can be readily substituted with other functional groups, providing a versatile platform for the synthesis of diverse quinoline derivatives.
Biological Activity
Methyl 2-(4-bromophenyl)quinoline-4-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
This compound features a quinoline core with a bromophenyl substituent, which is known to enhance its pharmacological properties. The compound can be synthesized through various methods, including the Pfitzinger reaction, which forms quinoline derivatives from appropriate starting materials.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay, revealing notable antiproliferative activity. The IC50 values for this compound were found to be comparable to or better than established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| MDA-MB-231 | 5.94 | Doxorubicin | 6.18 |
| HeLa | 3.39 | Lapatinib | 0.18 |
The compound induces apoptosis in cancer cells by upregulating apoptotic markers such as p53 and caspase-9, suggesting a mechanism of action that involves the activation of intrinsic apoptotic pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. It showed activity against various bacterial strains by inhibiting microbial DNA gyrase, which is essential for bacterial DNA replication . This dual action makes it a promising candidate for further development as both an anticancer and antimicrobial agent.
The biological activity of this compound can be attributed to its ability to interact with specific protein targets involved in cell proliferation and survival:
- EGFR Inhibition : The compound has been shown to inhibit epidermal growth factor receptor (EGFR), which is crucial in many cancers .
- Apoptosis Induction : By modulating key apoptotic pathways, it leads to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins like Bcl-2 .
Case Studies
A study involving the synthesis and biological evaluation of quinoline derivatives highlighted the effectiveness of this compound in inducing apoptosis in cancer cells through flow cytometry analysis and Western blotting techniques. The results indicated that treatment with this compound significantly increased the levels of p53 and cleaved caspase-3 in treated cells compared to controls .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 2-(4-bromophenyl)quinoline-4-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation of 4-bromobenzaldehyde with methyl anthranilate under acidic conditions (e.g., sulfuric acid or polyphosphoric acid), followed by cyclization. Esterification of the quinoline-4-carboxylic acid intermediate using methanol and a catalyst like POCl₃ or H₂SO₄ is critical . Optimization of temperature (353–363 K) and reaction time (8+ hours) improves yields. Purification via recrystallization (e.g., ethanol) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodology :
- NMR : Analyze NMR for aromatic proton splitting patterns (e.g., quinoline H-2 and H-3) and NMR for carbonyl (C=O, ~165–170 ppm) and bromophenyl substituent signals .
- FT-IR : Confirm ester C=O stretching (~1720 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and bromine isotope patterns .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group. Avoid exposure to moisture, strong acids/bases, and direct light. Use PPE (gloves, goggles) during handling due to potential irritancy .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular geometries or substituent effects?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsion angles. For example, the dihedral angle between the quinoline core and 4-bromophenyl group (~14–17°) influences π-π stacking and intermolecular interactions . Hydrogen-bonding networks (e.g., C–H⋯O) can stabilize crystal packing, as seen in analogous quinoline carboxylates .
Q. What strategies are recommended for designing analogs of this compound to study structure-activity relationships (SAR) in drug discovery?
- Methodology :
- Substituent Variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects .
- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid for metal coordination studies or prodrug development .
- Pharmacophore Modeling : Use docking studies to predict binding affinity with targets like kinases or DNA topoisomerases, leveraging known quinoline bioactivity .
Q. How can researchers address discrepancies in biological activity data across studies involving quinoline-4-carboxylate derivatives?
- Methodology :
- Purity Analysis : Validate compound purity via HPLC (>95%) to rule out impurities affecting bioassays .
- Assay Conditions : Standardize cell lines, solvent controls (e.g., DMSO concentration), and endpoint measurements (e.g., IC₅₀) .
- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem Bioactivity data) to identify trends or outliers .
Q. What advanced computational methods are suitable for predicting the reactivity or spectroscopic properties of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict NMR chemical shifts and vibrational frequencies .
- Molecular Dynamics (MD) : Simulate solvation effects on ester hydrolysis rates in aqueous or enzymatic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
